N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
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Overview
Description
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazole ring substituted with a 3,4-dichlorophenyl group and an acetamide moiety linked to a 4-(ethylsulfonyl)phenyl group. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a 3,4-dichlorophenyl ketone with thiourea under acidic conditions.
Acetamide Formation: The acetamide group is introduced by reacting the thiazole intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The final step involves the sulfonylation of the phenyl ring using ethylsulfonyl chloride in the presence of a suitable base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide: Features an isopropylsulfonyl group, offering different steric and electronic properties.
Uniqueness
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the thiazole ring and the ethylsulfonyl group contributes to its reactivity and potential bioactivity, distinguishing it from similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S2/c1-2-28(25,26)14-6-3-12(4-7-14)9-18(24)23-19-22-17(11-27-19)13-5-8-15(20)16(21)10-13/h3-8,10-11H,2,9H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZBLIICOKKVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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